6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine

Catalog No.
S13801585
CAS No.
M.F
C13H19N
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine

Product Name

6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine

IUPAC Name

6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C13H19N/c1-3-8-14-13-7-6-11-5-4-10(2)9-12(11)13/h4-5,9,13-14H,3,6-8H2,1-2H3

InChI Key

FQQMDQLRQAIUOL-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCC2=C1C=C(C=C2)C

6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indane derivatives. It is characterized by its unique structure, which features a five-membered ring fused to a benzene ring, along with an amine functional group. The molecular formula for this compound is C13H19NC_{13}H_{19}N with a molecular weight of approximately 189.30 g/mol. The compound includes a methyl group at the 6-position and a propyl group attached to the nitrogen atom, contributing to its distinct chemical properties and potential biological activities .

Typical of amines and indane derivatives. Key reactions include:

  • Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound may be reduced to yield secondary or tertiary amines using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions, leading to the formation of amides or sulfonamides .

The synthesis of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine typically involves several steps:

  • Starting Material: The synthesis often begins with commercially available 6-methylindanone.
  • Reduction: The carbonyl group of 6-methylindanone is reduced to form 6-methylindan-1-ol using sodium borohydride as a reducing agent.
  • Amination: The hydroxyl group in 6-methylindan-1-ol is converted into an amine through reductive amination, utilizing an amine source (such as ammonia) and sodium cyanoborohydride as a reducing agent.
  • N-Alkylation: The resulting amine can then undergo N-alkylation with propyl halides under basic conditions to yield the final product .

6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could be explored as a candidate for developing new antidepressants or neuroprotective agents.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure–activity relationships in medicinal chemistry.

Several compounds share structural similarities with 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
6-Methyl-N-(propan-2-yl)-2,3-dihydro-1H-indeneSimilar indane structure but with an isopropyl groupPotentially different pharmacokinetics due to branching
N-Ethyl-2,3-dihydro-1H-indeneEthyl group instead of propylMay exhibit different biological activity profiles
RasagilineA well-known monoamine oxidase inhibitorUsed clinically for treating Parkinson's disease

The uniqueness of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amines lies in its specific substitution pattern and the presence of both methyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs .

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.151749610 g/mol

Monoisotopic Mass

189.151749610 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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